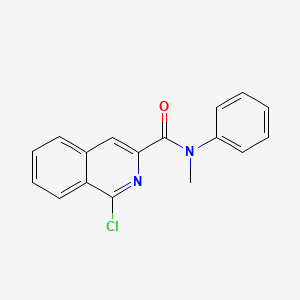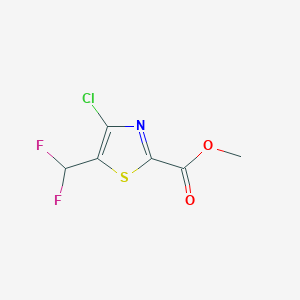
Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position, a difluoromethyl group at the 5-position, and a carboxylate ester group at the 2-position of the thiazole ring. The incorporation of fluorine atoms often imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Esterification: The carboxylate ester group can be introduced through an esterification reaction involving methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as triethylamine.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the ester group.
Substituted Thiazoles: Formed through nucleophilic substitution of the chloro group.
科学研究应用
Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance its binding affinity to certain targets, while the chloro group can influence its reactivity and stability.
相似化合物的比较
Methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 4-chloro-1,3-thiazole-2-carboxylate: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
Methyl 5-(difluoromethyl)-1,3-thiazole-2-carboxylate: Lacks the chloro group, which can affect its reactivity and interactions with biological targets.
Methyl 4-chloro-5-methyl-1,3-thiazole-2-carboxylate: Contains a methyl group instead of a difluoromethyl group, which can influence its chemical stability and biological activity.
The unique combination of the chloro and difluoromethyl groups in this compound imparts distinct properties that can be advantageous in various applications.
属性
IUPAC Name |
methyl 4-chloro-5-(difluoromethyl)-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c1-12-6(11)5-10-3(7)2(13-5)4(8)9/h4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDRNONZFYHKTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(S1)C(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)

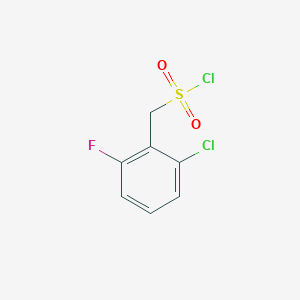
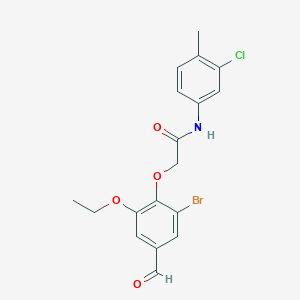
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)
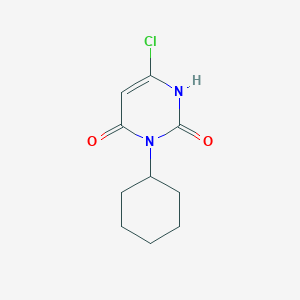
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)
![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)
![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)
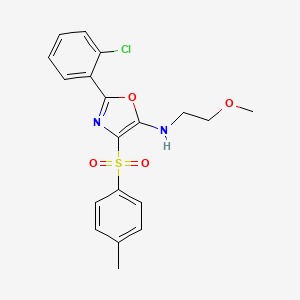
![N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)
